molecular formula C20H27N3OS B2538220 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1105222-64-7

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Cat. No. B2538220
CAS RN: 1105222-64-7
M. Wt: 357.52
InChI Key: ROMXELAAOJFEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a chemical compound that is offered by Benchchem for research purposes. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a tert-butyl group and a piperazine ring. The piperazine ring is further attached to a methanone group that is substituted with an o-tolyl group.

Scientific Research Applications

Antitumor Activity

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone: has shown promise as an antitumor agent. Researchers synthesized a series of related compounds and evaluated their antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Notably, compound 6a exhibited potent inhibitory activity against HeLa cells, inducing apoptosis and causing G1-phase cell cycle arrest . Further investigations into its mechanism of action and potential clinical applications are warranted.

Herbicidal Activity

Interestingly, when fluorine-containing phenyl groups are introduced into the molecular structure, most synthesized derivatives of this compound exhibit moderate to good herbicidal activities. These findings suggest potential applications in weed control and crop protection .

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives, including those containing piperazine moieties, have been explored for their biological activities. The presence of a thiazolidinone ring in related compounds led to greater anti-inflammatory and analgesic effects. These findings hint at possible applications in pain management and inflammation-related conditions .

Neuraminidase Inhibition

While not directly studied for this compound, the thiazole and piperazine moieties have been associated with neuraminidase inhibitory activity. Neuraminidase inhibitors play a crucial role in treating influenza infections, and further exploration of related derivatives could yield promising results .

Drug Design and Discovery

Piperazine, as a versatile moiety, has been widely used in rational drug design. Notable examples include Imatinib, a potent anticancer drug used in treating multiple cancers. Researchers continue to explore novel compounds containing thiazole and piperazine for their therapeutic potential .

Future Directions

Thiazole derivatives, including this compound, represent a promising area of research in medicinal chemistry and drug discovery, particularly for their potential antitumor activities . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-15-7-5-6-8-16(15)19(24)23-11-9-22(10-12-23)13-18-21-17(14-25-18)20(2,3)4/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXELAAOJFEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

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